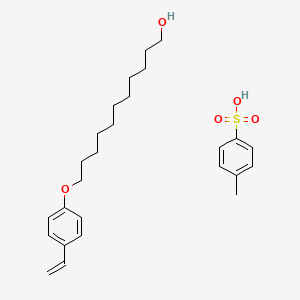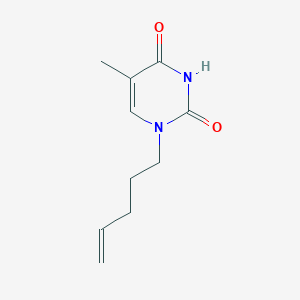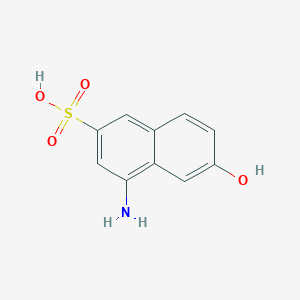![molecular formula C11H14F2OSSi B14265727 Silane, [[2,2-difluoro-1-(phenylthio)ethenyl]oxy]trimethyl- CAS No. 169199-37-5](/img/structure/B14265727.png)
Silane, [[2,2-difluoro-1-(phenylthio)ethenyl]oxy]trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, [[2,2-difluoro-1-(phenylthio)ethenyl]oxy]trimethyl- is a chemical compound with the molecular formula C11H14F2OSSi and a molecular weight of 260.38 g/mol . This compound is known for its unique structure, which includes a silane group bonded to a difluoroethenyl group and a phenylthio group. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [[2,2-difluoro-1-(phenylthio)ethenyl]oxy]trimethyl- typically involves the reaction of trimethylsilyl chloride with 2,2-difluoro-1-(phenylthio)ethenol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, [[2,2-difluoro-1-(phenylthio)ethenyl]oxy]trimethyl- undergoes various types of chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The difluoroethenyl group can be reduced to form the corresponding ethyl derivative.
Substitution: The silane group can undergo substitution reactions with nucleophiles, leading to the formation of new silicon-containing compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alcohols, amines, or thiols can react with the silane group under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl derivatives.
Substitution: Various silicon-containing compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Silane, [[2,2-difluoro-1-(phenylthio)ethenyl]oxy]trimethyl- has a wide range of applications in scientific research:
Biology: Investigated for its potential use in modifying biomolecules for improved stability and functionality.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Mécanisme D'action
The mechanism of action of Silane, [[2,2-difluoro-1-(phenylthio)ethenyl]oxy]trimethyl- involves its interaction with various molecular targets. The silane group can form strong bonds with oxygen, nitrogen, and sulfur atoms, leading to the formation of stable complexes. The difluoroethenyl group can participate in various chemical reactions, enhancing the reactivity of the compound. The phenylthio group can undergo oxidation and reduction reactions, further diversifying the compound’s chemical behavior .
Comparaison Avec Des Composés Similaires
Similar Compounds
Silane, [(2,2-difluoro-1-phenylethenyl)oxy]trimethyl-: Similar structure but lacks the phenylthio group.
Trimethylsilyl chloride: A simpler silane compound used in similar synthetic applications.
Phenyltrimethylsilane: Contains a phenyl group bonded to a silane group but lacks the difluoroethenyl group.
Uniqueness
Silane, [[2,2-difluoro-1-(phenylthio)ethenyl]oxy]trimethyl- is unique due to the presence of both the difluoroethenyl and phenylthio groups. This combination imparts distinctive chemical properties, making it a valuable reagent in various scientific research applications .
Propriétés
Numéro CAS |
169199-37-5 |
|---|---|
Formule moléculaire |
C11H14F2OSSi |
Poids moléculaire |
260.38 g/mol |
Nom IUPAC |
(2,2-difluoro-1-phenylsulfanylethenoxy)-trimethylsilane |
InChI |
InChI=1S/C11H14F2OSSi/c1-16(2,3)14-11(10(12)13)15-9-7-5-4-6-8-9/h4-8H,1-3H3 |
Clé InChI |
YDGGWPYPQXHXKF-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC(=C(F)F)SC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


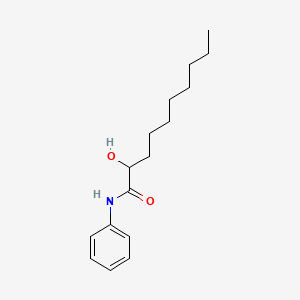
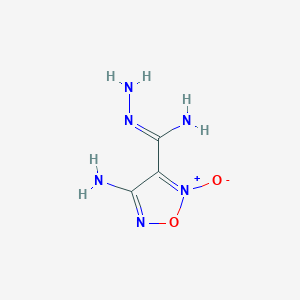
![4-{2-[4-(But-3-en-1-yl)phenyl]ethenyl}-1,1'-biphenyl](/img/structure/B14265650.png)
![2-Fluorobenzo[H]quinoline](/img/structure/B14265656.png)
![5-(Trimethylstannyl)[1,1'-biphenyl]-3-sulfonamide](/img/structure/B14265664.png)
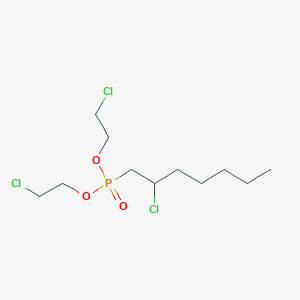
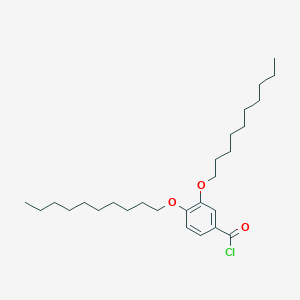
![Methyl N-[3-methyl-1-(methylamino)-1-oxobutan-2-yl]-L-tryptophanate](/img/structure/B14265682.png)
![Methanone, bis[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-5-yl]-](/img/structure/B14265690.png)
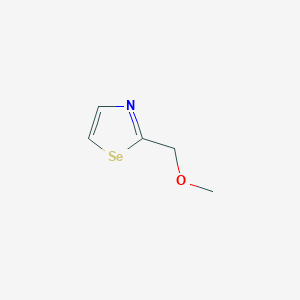
![4-Methoxy-N-{2-[(pyridin-4-yl)amino]pyridin-3-yl}benzene-1-sulfonamide](/img/structure/B14265700.png)
